ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a pyrazole ring, a piperazine moiety, and a sulfonyl group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperazine-containing molecules. Examples include:
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthioacetate
Uniqueness
What sets ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-11-19-20-17(16)27(24,25)21-8-9-22(14(3)12-21)15-7-5-6-13(2)10-15/h5-7,10-11,14H,4,8-9,12H2,1-3H3,(H,19,20) |
InChI Key |
UIMAJGAQDUKMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(C(C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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